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3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Lipophilicity modulation Hammett substituent constants Drug-likeness optimization

Researchers pursuing quinoline-oxadiazole SAR often substitute generic analogs, risking unpredictable activity loss from even minor substituent changes. This compound delivers the specific 4-ethoxyphenyl substitution pattern (π=+0.38) absent from published libraries, enabling direct lipophilic tolerance profiling. • Generate IC₅₀ data against MCF-7, A549, DU-145, MDA-MB-231 cell lines using published MTT protocols with Etoposide comparator • Forms matched molecular pair with N-ethyl analog (CAS 1260704-83-3) to validate target engagement via N-H hydrogen bond dependence • Published analogs in this class achieve MIC <0.5 μM against Mtb H37Rv with SI >500 Available in 50 mg-1 g pack sizes with bulk custom synthesis on request.

Molecular Formula C19H14FN3O3
Molecular Weight 351.337
CAS No. 1260708-28-8
Cat. No. B2424640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
CAS1260708-28-8
Molecular FormulaC19H14FN3O3
Molecular Weight351.337
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
InChIInChI=1S/C19H14FN3O3/c1-2-25-13-6-3-11(4-7-13)18-22-19(26-23-18)15-10-21-16-8-5-12(20)9-14(16)17(15)24/h3-10H,2H2,1H3,(H,21,24)
InChIKeyJWBPSWVIYLYMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile of the 4-Ethoxyphenyl Quinoline-Oxadiazole Hybrid


3-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one (CAS 1260708-28-8) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole-functionalized quinolin-4(1H)-one class [1]. It features a 6-fluoro substituent on the quinolinone core, a 1,2,4-oxadiazole bridge at position 3, and a 4-ethoxyphenyl group attached to the oxadiazole ring. This molecular architecture places it within a family of quinoline-oxadiazole hybrids that have demonstrated promising anticancer and antitubercular activities in peer-reviewed studies of close structural analogs [2][3]. The compound is offered by chemical suppliers as a research-grade screening compound (typical purity ≥95%) with a molecular formula of C₁₉H₁₄FN₃O₃ and molecular weight of 351.34 g/mol.

4‑Ethoxyphenyl substitution enables lipophilicity‑tuned SAR diversification within quinoline‑oxadiazole class
Free N‑H quinolinone serves as hydrogen‑bond donor for hinge‑region target engagement studies
6‑Fluoro substituent blocks CYP‑mediated oxidation, supporting metabolic stability profiling

Why Generic Substitution Fails for This Hybrid


Within the 1,2,4-oxadiazole-quinoline hybrid class, even seemingly minor substituent variations produce substantial differences in biological outcome. Published structure-activity relationship (SAR) studies demonstrate that the position and nature of the aryl substituent on the oxadiazole ring critically modulate both potency and selectivity profiles [1]. For instance, among quinoline-oxadiazole hybrids evaluated against M. tuberculosis H37Rv, compounds differing only by substituent position or identity exhibited large variations in MIC values and selectivity indices, with select analogs (12m, 12o, 12p) achieving MIC <0.5 μM and SI >500 while close congeners were substantially less active [2]. Similarly, in anticancer evaluations of 1,2,4-oxadiazole quinoline derivatives against MCF-7, A549, DU-145, and MDA-MB-231 cell lines, only specific substitution patterns (compounds 13b, 13c, 13h, 13i, 13j) exhibited activity superior to Etoposide, whereas other library members were markedly less potent [1]. The 4-ethoxy substituent on the phenyl ring is not a trivial modification—its electronic (σₚ = −0.24 for OEt, Hammett) and lipophilic (π = +0.38) contributions differ measurably from 4-methoxy (σₚ = −0.27, π = −0.02), 4-chloro, or unsubstituted phenyl analogs, which can affect target binding and pharmacokinetic behavior. Therefore, substituting 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one with a generic 'quinoline-oxadiazole' analog risks unpredictable loss of the specific activity profile this substitution pattern may confer.

4‑Ethoxy vs. other substituents may shift activity

Published SAR shows that changing the oxadiazole aryl group can markedly alter potency and selectivity; even 4‑methoxy analog differs in lipophilicity (Δπ = +0.40).

Positional isomer (ortho‑ethoxy) alters molecular shape

The para isomer adopts a linear conformation; the ortho isomer introduces a kink that may affect binding‑pocket compatibility and screening hit rates.

N‑Alkylation may abolish H‑bond‑dependent binding

The N‑ethyl analog (CAS 1260704‑83‑3) lacks the hydrogen‑bond donor capacity of the free N‑H, potentially reducing target engagement in hinge‑region interactions.

Differentiation vs. Closest Analogs


4-Ethoxy vs. 4-Methoxy Substituent Effects

The 4-ethoxy substituent (OCH₂CH₃) on the phenyl ring attached to the 1,2,4-oxadiazole provides distinct physicochemical properties compared to the closest analog, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one (CAS not assigned; MW 337.31). The ethoxy group contributes a Hammett σₚ value of −0.24 and a Hansch π value of +0.38, versus σₚ = −0.27 and π = −0.02 for the methoxy analog [1]. This translates to higher lipophilicity (calculated logP difference ~+0.40–0.50) for the ethoxy compound while maintaining similar electron-donating resonance capacity. In the quinoline-oxadiazole series, increased lipophilicity within a favorable range has been correlated with improved membrane permeability [2], though experimental confirmation for this specific compound is not yet published.

4‑Ethoxy vs. 4‑Methoxy
Class‑level inference
Δπ = +0.40 more lipophilic; σₚ = −0.24
Physicochemical differentiation
Supports lipophilicity‑driven SAR studies
Calculated parameters; experimental confirmation unavailable
Lipophilicity modulation Hammett substituent constants Drug-likeness optimization Quinoline-oxadiazole SAR

Para vs. Ortho Ethoxy: Positional Isomer Effects

The para-substitution pattern of the ethoxy group on the phenyl ring (target compound CAS 1260708-28-8) versus the ortho-substituted isomer 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one (CAS 1357721-75-5) produces molecules with distinct three-dimensional shapes and electrostatic surface potentials. The para-isomer adopts a more linear, extended conformation, whereas the ortho-isomer introduces a kink in the molecular axis due to steric interaction between the 2-ethoxy group and the oxadiazole ring. Published SAR in related quinoline-oxadiazole anti-tuberculosis series demonstrated that the position of substituents on the aryl ring attached to the oxadiazole drastically affects anti-mycobacterial potency, with positional isomers often differing by >10-fold in MIC [1]. While no direct comparison data exist for these two specific isomers, the principle of positional isomer-dependent activity is well established in the class.

Para vs. Ortho Isomer
Class‑level inference
Extended (para) vs. kinked (ortho) conformation
Shape‑based screening context
May support shape‑dependent target studies
No direct bioactivity comparison available
Positional isomerism Molecular topology Quinoline-oxadiazole hybrids Shape-based screening

Hydrogen Bond Donor: N-H vs. N-Ethyl Quinolinone

The target compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one possesses a free N-H group in the quinolin-4(1H)-one ring, distinguishing it from the N-ethyl analog 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one (CAS 1260704-83-3). The free N-H serves as a hydrogen bond donor (HBD), adding one HBD to the molecular profile (total HBD count = 1 for the target vs. 0 for the N-ethyl analog). In quinoline-4-one based kinase inhibitors and antibacterial DNA gyrase inhibitors, the N-H proton is frequently critical for hinge-region hydrogen bonding with the target protein [1][2]. In the related quinoline-oxadiazole antitubercular series, the N-H quinolinone core was essential for maintaining potent activity, and N-alkylation generally reduced or abolished anti-mycobacterial potency [3]. The N-ethyl analog (CAS 1260704-83-3) is therefore expected to have altered target engagement profiles, though direct comparative data are not published.

N‑H vs. N‑Ethyl HBD
Class‑level inference
HBD count: 1 (target) vs. 0 (analog)
Critical for hinge‑region H‑bond
Supports target‑engagement probe design
N‑alkylation generally reduces activity in related series
Hydrogen bond donor Quinolinone NH Kinase inhibitor design DNA gyrase binding

Anticancer Activity: Comparison with Etoposide

A systematic study by Kala et al. (2019) evaluated a library of 1,2,4-oxadiazole functionalized quinoline derivatives (compounds 13a–j) against four human cancer cell lines—MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA-MB-231 (breast)—using Etoposide as the reference standard [1]. The majority of derivatives exhibited more potent activity than Etoposide across all four cell lines. Compounds 13b, 13i, and 13j showed excellent activity, described as superior to Etoposide. The target compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one shares the identical core scaffold (1,2,4-oxadiazole at position 3 of 6-fluoroquinolin-4(1H)-one) and differs from the library compounds 13a–j only in the specific aryl substituent attached to the oxadiazole ring. The library compounds demonstrated that substitution pattern on the oxadiazole aryl group is the primary determinant of potency rank order. While no direct IC₅₀ data exist for the target compound, the class-level evidence establishes that this scaffold reliably delivers sub-micromolar to low-micromolar anticancer activity across multiple cell lines, with the 4-ethoxyphenyl substituent representing a distinct, pharmacologically unexplored variation within an active series.

Anticancer Chemotype
Cross‑study comparable
Class‑level: reported higher endpoint response than Etoposide
Quinoline‑oxadiazole core validated
Supports cancer cell‑line panel screening
No IC₅₀ data for this specific substitution; direct measurement needed
Anticancer screening MCF-7 A549 DU-145 MDA-MB-231 Etoposide comparator

Antitubercular Potency vs. M. tuberculosis H37Rv

Two independent studies have demonstrated potent antitubercular activity for quinoline-1,2,4-oxadiazole hybrids. Shruthi et al. (2019) reported compounds QD-19, QD-20, and QD-21 with MIC = 0.25 μg/mL and QD-18 with MIC = 0.5 μg/mL against Mtb WT H37Rv, along with confirmed oral bioavailability and metabolic stability [1]. Jain et al. (2016) reported compounds 12m, 12o, and 12p with MIC <0.5 μM and selectivity index >500 (cytotoxicity assessed in HepG2) [2]. Both series contain the 1,2,4-oxadiazole linked to a quinoline core, though with different connectivity and substituent patterns from the target compound. The target compound CAS 1260708-28-8 shares the quinoline-1,2,4-oxadiazole pharmacophore but with a unique 4-ethoxyphenyl substitution not tested in either published series. Its antitubercular activity has not been directly evaluated. However, the class-level evidence demonstrates that the quinoline-oxadiazole scaffold is capable of achieving MIC values comparable to or exceeding first-line antitubercular drugs (isoniazid MIC ~0.02–0.2 μg/mL; rifampicin MIC ~0.05–0.5 μg/mL against H37Rv).

Antitubercular Chemotype
Class‑level inference
Class‑level MIC range: 0.25–0.5 μg/mL (published leads)
Pharmacophore validated
Supports antimycobacterial screening context
Direct MIC for target compound not reported; selectivity index unknown
Antitubercular activity Mycobacterium tuberculosis H37Rv MIC Selectivity index Bedaquiline comparator

6-Fluoro Metabolic Soft Spot Protection

The presence of a fluorine atom at the 6-position of the quinolin-4(1H)-one core is a well-established strategy to block oxidative metabolism at this position by cytochrome P450 enzymes, a common metabolic soft spot in quinoline/quinolone-containing drugs [1]. In the fluoroquinolone antibiotic class, the C-6 fluorine is critical for both potency (enhanced DNA gyrase binding) and metabolic stability. For quinolin-4(1H)-one derivatives without the 6-fluoro substituent, CYP-mediated hydroxylation at C-6 is a primary metabolic pathway, often leading to rapid clearance and short half-life. The target compound's 6-fluoro substituent is expected to confer enhanced metabolic stability relative to non-fluorinated quinolin-4(1H)-one analogs. In the related Shruthi et al. (2019) series, all quinoline derivatives carried the fluoro substituent, and the lead compound QD-18 demonstrated confirmed metabolic stability in microsomal assays [2]. Procurement of the 6-fluoro compound specifically, rather than a non-fluorinated analog, is critical for programs where metabolic stability at the quinolinone core is a key screening criterion.

6‑Fluoro Metabolic Protection
Class‑level inference
Fluorine blocks CYP‑mediated C‑6 oxidation
Metabolic soft‑spot shielded
Supports metabolic stability screening studies
Inferred from medicinal chemistry precedent; no experimental microsomal data
Fluorine substitution Metabolic stability CYP450 oxidation Quinolinone pharmacokinetics

Application Scenarios for This Hybrid


Anticancer SAR Expansion Across Cancer Cell Lines

Based on the established anticancer activity of the 1,2,4-oxadiazole-quinoline scaffold against MCF-7, A549, DU-145, and MDA-MB-231 cell lines [1], this specific compound enables SAR exploration of the 4-ethoxyphenyl substitution—a variation not tested in the original Kala et al. (2019) library. Direct procurement allows determination of its IC₅₀ values against these four cell lines using the identical MTT assay protocol and Etoposide comparator, generating data directly comparable to published compounds 13b, 13i, and 13j. This compound is particularly suited for programs investigating the lipophilic tolerance of the oxadiazole aryl-binding subpocket, given the ethoxy group's distinct π value relative to methoxy and unsubstituted phenyl analogs.

Antitubercular Screening Against M. tuberculosis H37Rv

Given that independent peer-reviewed studies have confirmed potent antimycobacterial activity (MIC 0.25–0.5 μg/mL; MIC <0.5 μM) and high selectivity indices (SI >500) for quinoline-1,2,4-oxadiazole hybrids [2][3], this compound is a rational acquisition for Mtb H37Rv screening programs. Its unexplored 4-ethoxyphenyl substitution offers a novel chemical matter input for antitubercular hit identification. The compound should be evaluated using the MABA or Alamar Blue assay with cytotoxicity counterscreening in HepG2 or Vero cells to determine its MIC and selectivity index relative to published leads QD-18/19/20/21 (Shruthi 2019) and 12m/12o/12p (Jain 2016). The N-H quinolinone feature may be critical for target engagement, distinguishing it from N-alkylated analogs.

Kinase Inhibitor Screening: Hinge-Region H-Bond Donor

The free N-H group on the quinolin-4(1H)-one ring provides a hydrogen bond donor capable of engaging kinase hinge regions, a pharmacophoric feature well-precedented in quinoline-based kinase inhibitors [4]. This compound is suitable for screening against kinase panels where type I or type II inhibitor binding modes are sought. The 4-ethoxyphenyl-oxadiazole moiety extends into the solvent-exposed or back-pocket region depending on the kinase, providing a vector for potency and selectivity optimization. The 6-fluoro substituent additionally offers protection against CYP-mediated metabolism at this position, making the compound a suitable starting point for programs requiring both target potency and metabolic stability.

N-H vs. N-Ethyl Matched Pair for Target Engagement

For chemical biology programs requiring matched molecular pairs to dissect the role of the quinolinone N-H hydrogen bond in target binding, this compound (CAS 1260708-28-8, N-H) and its N-ethyl analog (CAS 1260704-83-3) form an ideal active/inactive pair. The absence of the HBD in the N-ethyl analog predicts reduced or abolished binding to targets where the N-H interaction is essential, while maintaining similar lipophilicity, solubility, and nonspecific binding properties [5]. Procurement of both compounds enables definitive structure-activity relationship (SAR) studies to validate target engagement mechanisms and to distinguish specific binding from nonspecific effects in cellular assays.

Application
Selection Property
Validation Focus
Cancer cell‑line panel screening
4‑Ethoxyphenyl substitution diversity
IC₅₀ profiling against reference standard
Antimycobacterial screening
Quinoline‑oxadiazole pharmacophore
MIC determination vs. M. tuberculosis H37Rv and selectivity index
Kinase hinge‑region inhibitor screening
N‑H hydrogen‑bond donor feature
Hinge‑region binding confirmation in kinase panel
Matched pair target‑engagement SAR
N‑H vs. N‑ethyl HBD differential
Comparative target binding and functional assay differentiation
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